3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Description

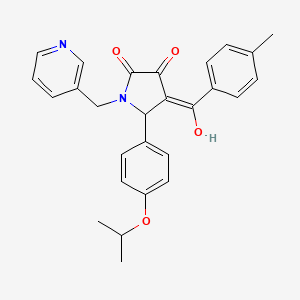

This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a central pyrrolidinone core substituted with diverse aromatic and heteroaromatic groups. Key structural features include:

- Position 3: A hydroxyl group, critical for hydrogen bonding and solubility .

- Position 4: A 4-methylbenzoyl moiety, contributing to hydrophobic interactions and steric bulk .

- Position 5: A 4-isopropoxyphenyl group, where the isopropoxy substituent enhances lipophilicity and modulates electronic properties .

The compound’s molecular formula is C₂₇H₂₆N₂O₄ (molar mass: 442.51 g/mol) based on analogous structures . Its synthesis typically involves cyclocondensation of substituted aldehydes with β-ketoamides under basic conditions, though yields vary depending on substituent complexity .

Properties

IUPAC Name |

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-propan-2-yloxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4/c1-17(2)33-22-12-10-20(11-13-22)24-23(25(30)21-8-6-18(3)7-9-21)26(31)27(32)29(24)16-19-5-4-14-28-15-19/h4-15,17,24,30H,16H2,1-3H3/b25-23+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTVPVSPQKKLNQ-WJTDDFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OC(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OC(C)C)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxy-5-(4-isopropoxyphenyl)-4-(4-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and data.

Antimicrobial Activity

Research indicates that this compound exhibits potent antibacterial properties. In a study evaluating various 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives, the lead compound demonstrated minimum inhibitory concentrations (MICs) of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 4 µg/mL against methicillin-resistant Staphylococcus epidermidis (MRSE) . This suggests its potential as a scaffold for developing new antibacterial agents.

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines. For instance, it was found to induce apoptosis in ovarian cancer cells, with mechanisms involving the activation of caspases and modulation of apoptotic pathways . The structure-activity relationship (SAR) studies suggest that modifications to the isopropoxy and methylbenzoyl groups can enhance its efficacy.

Antioxidant Activity

Antioxidant properties were assessed using the DPPH radical scavenging assay. The compound exhibited significant free radical scavenging activity, comparable to standard antioxidants such as ascorbic acid . This activity is crucial for mitigating oxidative stress-related diseases and could be beneficial in therapeutic applications.

Data Summary Table

Case Studies

- Antibacterial Efficacy : A study conducted on various derivatives of pyrrol-2-one highlighted the compound's effectiveness against resistant strains of bacteria. The results indicated that structural modifications could lead to improved antibacterial activity, making it a candidate for further development as an antibiotic agent.

- Anticancer Mechanisms : In vitro studies revealed that the compound not only inhibited cell proliferation but also triggered apoptosis in cancer cells through the intrinsic pathway. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

- Oxidative Stress Mitigation : The antioxidant capacity was tested against various free radicals, demonstrating that the compound could effectively reduce oxidative damage in cellular models. This property supports its potential use in formulations aimed at preventing oxidative stress-related conditions.

Scientific Research Applications

The compound 3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, and highlights significant findings from recent studies.

Chemical Properties and Structure

The molecular formula of the compound is with a molecular weight of approximately 440.50 g/mol. The structure features a pyrrolidine ring, hydroxyl groups, and aromatic substituents, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties . Research published in various journals has shown that it can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). The mechanism involves the modulation of signaling pathways associated with cell survival and death, making it a candidate for further development as an anticancer agent.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity . Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that this compound can scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative damage.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of this compound. Preliminary research indicates that it may protect neuronal cells from damage caused by neurotoxic agents. This property could be beneficial in developing treatments for conditions like Alzheimer's disease and Parkinson's disease.

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases. The compound has shown potential as an anti-inflammatory agent , with studies reporting a reduction in pro-inflammatory cytokines in treated models. This suggests it could be useful in managing inflammatory conditions.

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability compared to controls. The authors noted that the compound's ability to induce apoptosis was linked to increased levels of reactive oxygen species (ROS) within the cells, leading to mitochondrial dysfunction and subsequent cell death.

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of the compound showed a marked improvement in cognitive functions and reduced neuronal loss compared to untreated groups. The findings suggested that the compound might enhance neurotrophic factors that support neuronal survival and growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyrrol-2-one derivatives, highlighting substituent variations and their impact on physicochemical and synthetic properties:

Substituent Effects on Physicochemical Properties

- Hydrophobicity : The 4-isopropoxyphenyl group in the target compound increases lipophilicity compared to derivatives with smaller substituents (e.g., 4-isopropylphenyl in compound 38) .

- Melting Points : Bulky substituents (e.g., 4-tert-butylphenyl in compound 20, mp: 263–265°C ) correlate with higher melting points due to enhanced crystal packing. The target compound’s melting point is likely >200°C based on analogs.

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in compound 25 ) stabilize the pyrrolone core, while electron-donating groups (e.g., methoxy in compound 41 ) may alter reactivity.

Structure-Activity Relationship (SAR) Trends

- Position 4 : Aryl carbonyl groups (e.g., 4-methylbenzoyl) are critical for maintaining planar geometry, aiding in target binding. Fluorinated analogs (e.g., compound 618074-59-2 ) may enhance metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.